molecular formula C11H18Cl2N4 B1419293 3-{5,7-Dimethylpyrazolo[1,5-a]pyrimidin-2-yl}propan-1-amine dihydrochloride CAS No. 1181457-93-1

3-{5,7-Dimethylpyrazolo[1,5-a]pyrimidin-2-yl}propan-1-amine dihydrochloride

Cat. No.: B1419293
CAS No.: 1181457-93-1
M. Wt: 277.19 g/mol
InChI Key: CEYLOTOFRCYUBU-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{5,7-Dimethylpyrazolo[1,5-a]pyrimidin-2-yl}propan-1-amine dihydrochloride typically involves the following steps:

    Formation of the Pyrazolo[1,5-a]pyrimidine Core: This step involves the cyclization of appropriate precursors under controlled conditions to form the pyrazolo[1,5-a]pyrimidine core.

    Introduction of Dimethyl Groups: Methylation reactions are carried out to introduce the dimethyl groups at the 5 and 7 positions of the pyrazolo[1,5-a]pyrimidine ring.

    Attachment of the Propan-1-amine Side Chain: The propan-1-amine side chain is introduced through nucleophilic substitution reactions.

    Formation of the Dihydrochloride Salt: The final step involves the conversion of the free base to its dihydrochloride salt form by treatment with hydrochloric acid.

Industrial Production Methods

the general approach would involve scaling up the laboratory synthesis procedures while ensuring compliance with industrial safety and environmental regulations .

Chemical Reactions Analysis

Types of Reactions

3-{5,7-Dimethylpyrazolo[1,5-a]pyrimidin-2-yl}propan-1-amine dihydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while substitution reactions can introduce a wide range of functional groups .

Mechanism of Action

The mechanism of action of 3-{5,7-Dimethylpyrazolo[1,5-a]pyrimidin-2-yl}propan-1-amine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-{5,7-Dimethylpyrazolo[1,5-a]pyrimidin-2-yl}propan-1-amine dihydrochloride is unique due to its specific substitution pattern and the presence of the propan-1-amine side chain. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications .

Properties

IUPAC Name

3-(5,7-dimethylpyrazolo[1,5-a]pyrimidin-2-yl)propan-1-amine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N4.2ClH/c1-8-6-9(2)15-11(13-8)7-10(14-15)4-3-5-12;;/h6-7H,3-5,12H2,1-2H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEYLOTOFRCYUBU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC2=CC(=NN12)CCCN)C.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18Cl2N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-{5,7-Dimethylpyrazolo[1,5-a]pyrimidin-2-yl}propan-1-amine dihydrochloride
Reactant of Route 2
3-{5,7-Dimethylpyrazolo[1,5-a]pyrimidin-2-yl}propan-1-amine dihydrochloride
Reactant of Route 3
3-{5,7-Dimethylpyrazolo[1,5-a]pyrimidin-2-yl}propan-1-amine dihydrochloride
Reactant of Route 4
3-{5,7-Dimethylpyrazolo[1,5-a]pyrimidin-2-yl}propan-1-amine dihydrochloride
Reactant of Route 5
3-{5,7-Dimethylpyrazolo[1,5-a]pyrimidin-2-yl}propan-1-amine dihydrochloride
Reactant of Route 6
3-{5,7-Dimethylpyrazolo[1,5-a]pyrimidin-2-yl}propan-1-amine dihydrochloride

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